Home > Products > Screening Compounds P40353 > (R)-Omeprazole Sodium Salt
(R)-Omeprazole Sodium Salt -

(R)-Omeprazole Sodium Salt

Catalog Number: EVT-1592778
CAS Number:
Molecular Formula: C17H18N3NaO3S
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
Overview

(R)-Omeprazole Sodium Salt is a chiral compound derived from omeprazole, a widely used proton pump inhibitor. It is primarily utilized in the treatment of various gastric acid-related disorders, including gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The compound is recognized for its ability to inhibit gastric acid secretion by targeting the hydrogen/potassium ATPase enzyme in the gastric parietal cells.

Source

(R)-Omeprazole Sodium Salt can be synthesized from racemic omeprazole, which is a mixture of both (R) and (S) enantiomers. The sodium salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications. Omeprazole itself was first patented in 1978 and has since become a staple in gastrointestinal therapy.

Classification

(R)-Omeprazole Sodium Salt falls under the classification of proton pump inhibitors, a category of medications that reduce stomach acid production. It is often classified as a small molecule drug and is available in various formulations for therapeutic use.

Synthesis Analysis

Methods

The synthesis of (R)-Omeprazole Sodium Salt typically involves chiral resolution techniques applied to racemic omeprazole. Several methods can be employed:

  • Chiral Chromatography: This method utilizes chiral stationary phases to separate the enantiomers based on their interaction with the chiral environment.
  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the isolation of (R)-omeprazole.
  • Chemical Derivatization: Converting racemic omeprazole into derivatives that preferentially form one enantiomer can also facilitate separation.

Technical Details

The most common approach involves using high-performance liquid chromatography (HPLC) for the separation of enantiomers. This method requires careful optimization of solvent systems and temperature to achieve effective resolution.

Molecular Structure Analysis

Structure

The molecular formula of (R)-Omeprazole Sodium Salt is C17H18N3NaO3SC_{17}H_{18}N_{3}NaO_{3}S. The compound features a sulfinyl group and a pyridine ring, contributing to its pharmacological activity.

Data

  • Molecular Weight: Approximately 357.4 g/mol
  • IUPAC Name: (R)-5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole sodium salt
  • 3D Structure: The three-dimensional conformation is critical for its interaction with the target enzyme.
Chemical Reactions Analysis

Reactions

(R)-Omeprazole Sodium Salt undergoes several important chemical reactions:

  • Protonation: In acidic environments, the compound can become protonated, which enhances its reactivity towards the hydrogen/potassium ATPase.
  • Metabolism: It is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to various metabolites such as hydroxyomeprazole.

Technical Details

The metabolic pathway involves oxidative reactions that convert (R)-omeprazole into less active forms, which are then excreted via urine.

Mechanism of Action

Process

(R)-Omeprazole Sodium Salt exerts its pharmacological effects by irreversibly binding to the hydrogen/potassium ATPase enzyme located in the gastric parietal cells. This binding inhibits the final step of gastric acid production.

Data

  • Inhibition Mechanism: The compound forms a covalent bond with a cysteine residue in the ATPase enzyme, leading to reduced secretion of hydrochloric acid.
  • Duration of Action: The effects can last up to 24 hours after administration due to the irreversible nature of its binding.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol
  • Melting Point: Approximately 200 °C

Chemical Properties

  • pH Range: The pH of an aqueous solution typically ranges from 6 to 8.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data indicate that (R)-Omeprazole Sodium Salt maintains its efficacy across various pH levels, making it suitable for gastrointestinal applications.

Applications

(R)-Omeprazole Sodium Salt has significant clinical applications:

  • Treatment of Gastroesophageal Reflux Disease: It alleviates symptoms by reducing gastric acid secretion.
  • Management of Peptic Ulcers: It promotes healing by decreasing acidity in the stomach.
  • Zollinger-Ellison Syndrome Treatment: It helps manage excessive gastric acid production associated with this condition.

In addition to these therapeutic uses, ongoing research explores its potential in treating other conditions related to gastric acid secretion dysregulation.

Synthetic Pathways and Optimization of (R)-Omeprazole Sodium Salt

Stereoselective Synthesis Strategies for (R)-Omeprazole Sodium Salt

The synthesis of enantiomerically pure (R)-Omeprazole Sodium Salt (6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole sodium salt) primarily proceeds via chiral resolution of racemates or asymmetric oxidation of prochiral sulfides. The foundational step involves the coupling of 5-methoxy-1H-benzimidazole-2-thiol with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride under basic conditions (e.g., Na₂CO₃ in methanol) to yield the prochiral sulfide intermediate (1) [1] [6]. Subsequent stereoselective oxidation is critical for chiral induction. An alternative route employs dynamic kinetic resolution under alkaline conditions (pH 9–10) using hydrogen peroxide or peracetic acid as oxidants, which suppresses racemization during sulfoxide formation [1]. Crystallization optimization is achieved using ethanol/water or isopropanol/acetone mixed solvents, yielding the sodium salt with >98% purity and controlled residual solvents (<500 ppm) [1] [10].

Table 1: Optimization of Crystallization Conditions for (R)-Omeprazole Sodium Salt

Solvent SystemTemperature (°C)Yield (%)Purity (%)Key Advantage
Ethanol/Water0–58699.5Low organic residues
Acetone20–257898.8Rapid crystallization
Isopropanol-10 to -59299.2High enantiomeric excess (ee)
Ethyl Acetate15–208198.5Scalability

Catalytic Asymmetric Oxidation in Enantiomer-Specific Production

Asymmetric oxidation of prochiral sulfide (1) represents the most efficient route to high-ee (R)-Omeprazole. Oxaziridinium salts (e.g., derived from quinine or quinidine) enable enantioselective sulfur oxidation at -70°C in dichloromethane, achieving 98% ee at 86% yield [6]. Transition metal catalysts, notably titanium(IV) complexes with diethyl-D-tartrate (DET), afford moderate enantioselectivity (70–85% ee) but require optimization of ligand-to-metal ratios (typically 1:1 to 2:1) [9]. Key parameters influencing selectivity include:

  • Temperature control: Below -40°C minimizes racemization.
  • Solvent polarity: Apolar solvents (e.g., toluene) enhance chiral induction.
  • Catalyst loading: 5–10 mol% balances cost and efficiency [6] [9].Recent advances utilize biocatalytic oxidation with cytochrome P450 enzymes, though industrial scalability remains limited [3].

Table 2: Performance Metrics of Catalytic Systems for Asymmetric Oxidation

Catalyst Systemee (%)Reaction Time (h)Turnover Number (TON)Key Limitation
Oxaziridinium Salt (Quinine-derived)98320Cryogenic conditions (-70°C)
Ti(IV)/Diethyl-D-tartrate851245Sensitivity to moisture
Vanadium-Schiff Base Complexes75860Product racemization
CYP2C19 Enzymes>992410Low throughput

Comparative Analysis of Salt Formation Techniques (Alkali vs. Alkaline Earth Metals)

Salt formation stabilizes the acid-labile sulfoxide group of (R)-Omeprazole. Sodium salts dominate industrial production due to superior solubility (>50 mg/mL in water) and crystallinity. The process involves reacting (R)-Omeprazole free base with NaOH in anhydrous ethanol, followed by anti-solvent crystallization using diethyl ether or hexane [1] [7]. In contrast, magnesium salts form trihydrates with lower aqueous solubility (15 mg/mL) but enhanced thermal stability (decomposition at 201°C vs. sodium salt at 154°C) [7] [10]. Potassium salts exhibit intermediate properties but require stringent drying to prevent hydrate formation. Analytical data confirms sodium salts maintain >95% enantiopurity after accelerated stability testing (40°C/75% RH for 6 months), whereas alkaline earth salts show slight racemization (3–5%) under identical conditions [10].

Table 3: Physicochemical Properties of (R)-Omeprazole Metal Salts

PropertySodium SaltMagnesium Salt (Trihydrate)Potassium Salt
Solubility in Water (mg/mL)>501535
Thermal Decomposition (°C)154201178
HygroscopicityHighLowModerate
CrystallinityMonoclinicAmorphousOrthorhombic
Storage Stability>95% ee retained90–92% ee retained93–95% ee retained

Role of Chiral Auxiliaries in Enhancing Enantiomeric Excess

Chiral auxiliaries enable diastereomeric resolution of omeprazole racemates. (S)-(+)-Mandelic acid forms crystalline diastereomeric salts with the (R)-enantiomer, separable by fractional crystallization in ethanol/n-propanol mixtures. This method delivers >99% ee when using 1.5–3.0 molar equivalents of mandelic acid at 40°C [9]. Diethyl-D-tartrate (DET) acts as a chiral ligand in titanium-mediated oxidations, though stoichiometric amounts are required for >90% ee [9]. BINOL derivatives ((S)-(-)-1,1'-Bi-2-naphthol) achieve 98% ee via inclusion complexation but necessitate toxic solvents (benzene) and chromatographic purification, limiting industrial utility [9]. Cost-benefit analyses favor mandelic acid for large-scale production due to its low cost ($50–100/kg) and recyclability.

Table 4: Chiral Auxiliaries in (R)-Omeprazole Resolution

Chiral Auxiliaryee (%)Optimal EquivalentsSolventRecovery Yield (%)Cost Factor
(S)-(+)-Mandelic Acid>991.5–3.0n-Propanol85Low
Diethyl-D-tartrate (DET)90–921.0 (vs. Ti)Dichloromethane78Moderate
(S)-(-)-BINOL980.5–1.0Benzene70High
Cinchonidine951.2Ethyl Acetate75High

Comprehensive Compound Listing

Properties

Product Name

(R)-Omeprazole Sodium Salt

IUPAC Name

sodium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C17H18N3NaO3S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m1./s1

InChI Key

RYXPMWYHEBGTRV-GJFSDDNBSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.